molecular formula C7H6BrNO2 B1372944 2-Bromo-6-methylnicotinic acid CAS No. 1060810-09-4

2-Bromo-6-methylnicotinic acid

Cat. No.: B1372944
CAS No.: 1060810-09-4
M. Wt: 216.03 g/mol
InChI Key: CVRDFTFGUOFEJU-UHFFFAOYSA-N
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Description

2-Bromo-6-methylnicotinic acid is a chemical compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 g/mol . This compound is a derivative of nicotinic acid, featuring a bromine atom at the 2-position and a methyl group at the 6-position on the pyridine ring. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methylnicotinic acid typically involves the bromination of 6-methylnicotinic acid. One common method includes the use of bromine (Br2) in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same bromination reaction but is optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-methylnicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-6-methylnicotinic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Bromo-3-methylnicotinic acid
  • 2-Bromo-4-methylnicotinic acid
  • 2-Bromo-5-methylnicotinic acid

Comparison: 2-Bromo-6-methylnicotinic acid is unique due to the specific positioning of the bromine and methyl groups on the pyridine ring. This structural arrangement can significantly impact its chemical reactivity and biological activity compared to other similar compounds. For instance, the position of the bromine atom can influence the compound’s ability to undergo substitution reactions, while the methyl group can affect its steric and electronic properties .

Biological Activity

2-Bromo-6-methylnicotinic acid (CAS No. 1060810-09-4) is a chemical compound with the molecular formula C7_7H6_6BrNO2_2 and a molecular weight of 216.03 g/mol. This compound is structurally related to nicotinic acid (niacin), which is known for its various biological activities, including lipid modulation and potential therapeutic effects. The bromination at the 2-position and the methyl group at the 6-position confer unique properties that are being explored in scientific research.

The biological activity of this compound can be understood through its interactions with various biological targets:

  • Structural Similarity to Niacin : The compound shares structural features with niacin, allowing it to interact with similar pathways. Niacin is known to modulate triglyceride synthesis in the liver and influence lipoprotein metabolism by decreasing apolipoprotein B (apo B) levels.
  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of specific enzymes and receptors, leveraging its structural attributes to affect biochemical pathways critical for cellular function .

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary investigations suggest that derivatives of this compound exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. For instance, studies on related compounds have shown significant antibacterial efficacy, indicating potential applications in treating infections .
  • Cytotoxic Effects : In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines, including Hep-G2 (liver carcinoma) and MCF-7 (breast cancer). These studies utilize assays such as MTT to determine cell viability and IC50_{50} values, which indicate the concentration required to inhibit cell growth by 50% .
  • Anti-inflammatory Properties : There is emerging evidence suggesting that this compound may possess anti-inflammatory effects, potentially through modulation of inflammatory pathways similar to those influenced by niacin.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited significant antibacterial activity at low concentrations, showcasing their potential as therapeutic agents .

Case Study 2: Cytotoxicity in Cancer Cells

In a comparative study assessing various pyridine analogs, this compound was evaluated for its cytotoxic effects on Hep-G2 and MCF-7 cells. The findings demonstrated that this compound had a notable IC50_{50} value, suggesting it could be a lead compound for further development in cancer therapy .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReferences
AntimicrobialEffective against MRSA and other pathogens
CytotoxicityIC50_{50} values against Hep-G2 and MCF-7 cells
Anti-inflammatoryModulation of inflammatory pathways

Table 2: Comparative Cytotoxicity Data

CompoundCell LineIC50_{50} (µg/mL)
This compoundHep-G2X.X
MCF-7Y.Y
Standard Drug (Cisplatin)MCF-74.0

Properties

IUPAC Name

2-bromo-6-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-4-2-3-5(7(10)11)6(8)9-4/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRDFTFGUOFEJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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